molecular formula C9H10FNO2 B12952588 2-Amino-1-(5-fluoro-2-methoxyphenyl)ethan-1-one

2-Amino-1-(5-fluoro-2-methoxyphenyl)ethan-1-one

Cat. No.: B12952588
M. Wt: 183.18 g/mol
InChI Key: NPFJPHXVCRGTGY-UHFFFAOYSA-N
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Description

2-Amino-1-(5-fluoro-2-methoxyphenyl)ethan-1-one is a chemical compound with the molecular formula C9H10FNO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a fluoro group, and a methoxy group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(5-fluoro-2-methoxyphenyl)ethan-1-one can be achieved through several methods. One common method involves the reaction of 5-fluoro-2-methoxybenzaldehyde with nitromethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(5-fluoro-2-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

2-Amino-1-(5-fluoro-2-methoxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-1-(5-fluoro-2-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it can interact with cellular receptors, triggering various signaling pathways that lead to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(5-fluoro-2-methoxyphenyl)ethan-1-one is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

2-amino-1-(5-fluoro-2-methoxyphenyl)ethanone

InChI

InChI=1S/C9H10FNO2/c1-13-9-3-2-6(10)4-7(9)8(12)5-11/h2-4H,5,11H2,1H3

InChI Key

NPFJPHXVCRGTGY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C(=O)CN

Origin of Product

United States

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